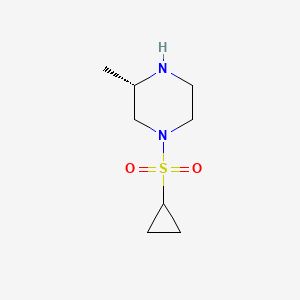
Methyl 2-chloro-3-(trifluoromethyl)isonicotinate
Overview
Description
“Methyl 2-chloro-3-(trifluoromethyl)isonicotinate” is a chemical compound with the CAS Number: 1227575-06-5 . Its molecular weight is 239.58 and its IUPAC name is this compound . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5ClF3NO2/c1-15-7(14)4-2-3-13-6(9)5(4)8(10,11)12/h2-3H,1H3 . This indicates that the compound has a pyridine ring attached to a methyl carboxylate .Physical And Chemical Properties Analysis
“this compound” is a solid, semi-solid, or liquid at normal temperatures .Scientific Research Applications
Antimycobacterial Applications
Methyl 2-chloro-3-(trifluoromethyl)isonicotinate derivatives have been explored for their antimycobacterial properties. Specifically, a series of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles were synthesized and evaluated against Mycobacterium tuberculosis strains. Some compounds demonstrated significant activity against both susceptible and resistant strains of M. tuberculosis, suggesting their potential in antimycobacterial therapy (Almeida da Silva et al., 2008).
Thrips Pest Management
This compound has been identified as a significant semiochemical for thrips pest management. It's extensively studied as a non-pheromone semiochemical, showing effectiveness in trapping and managing thrips populations in agricultural settings, which includes its potential use in mass trapping and lure and infect strategies (Teulon et al., 2017), (Teulon et al., 2011).
Chemical Synthesis and Structural Analysis
Extensive research has been conducted in synthesizing and analyzing the structure of this compound and related compounds. Studies have explored the synthesis of various derivatives and analyzed their structural characteristics, contributing to a deeper understanding of their chemical properties and potential applications in different fields (Palanki et al., 2000), (Mejía & Togni, 2012).
Electroluminescence in Coordination Polymers
Studies have revealed that coordination polymers involving isonicotinato derivatives exhibit strong luminescence and electrical conductivity. These properties make them interesting candidates for potential applications in optoelectronic devices and other fields requiring luminescent materials (Hassanein et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
While specific future directions for “Methyl 2-chloro-3-(trifluoromethyl)isonicotinate” are not mentioned in the sources I found, it’s worth noting that many novel applications of trifluoromethylpyridines are expected to be discovered in the future . This suggests that research into related compounds like “this compound” may also yield new applications.
properties
IUPAC Name |
methyl 2-chloro-3-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-3-13-6(9)5(4)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUGBJBJOJDEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid](/img/structure/B1409537.png)
![trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1409538.png)

![(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1409540.png)








